Cas no 1227516-34-8 (2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine)

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. Its key structural features—a bromine substituent at the 2-position and a reactive bromomethyl group at the 3-position—make it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, which is advantageous in the design of bioactive molecules. This compound is valued for its ability to introduce functional complexity into target molecules, facilitating the synthesis of heterocyclic scaffolds with potential biological activity. Proper handling is required due to its reactivity and halogenated nature.
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine structure
1227516-34-8 structure
商品名:2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
CAS番号:1227516-34-8
MF:C7H4Br2F3N
メガワット:318.916570663452
MDL:MFCD16606299
CID:4689035

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
    • FCH1343564
    • 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
    • MDL: MFCD16606299
    • インチ: 1S/C7H4Br2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2
    • InChIKey: ZJMOHIBTHPLDCY-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=NC=CC=1C(F)(F)F)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • トポロジー分子極性表面積: 12.9

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023022582-250mg
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
1227516-34-8 97%
250mg
$646.00 2023-09-03
Alichem
A023022582-1g
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
1227516-34-8 97%
1g
$1730.40 2023-09-03
eNovation Chemicals LLC
D493514-1g
2-Bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine
1227516-34-8 95%
1g
$565 2024-06-05
eNovation Chemicals LLC
D493514-1g
2-Bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine
1227516-34-8 95%
1g
$565 2025-02-25
Alichem
A023022582-500mg
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
1227516-34-8 97%
500mg
$940.80 2023-09-03

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine 関連文献

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine (CAS No: 1227516-34-8)

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine, with the chemical formula C₇H₄Br₂F₃N, is a highly versatile intermediate in modern pharmaceutical and agrochemical synthesis. Its unique structure, featuring two bromine substituents and a trifluoromethyl group on a pyridine backbone, makes it a valuable building block for the development of novel compounds. This compound has garnered significant attention in recent years due to its utility in constructing biologically active molecules, particularly in the realm of drug discovery.

The CAS number 1227516-34-8 provides a unique identifier for this chemical, ensuring precise classification and communication within the scientific community. The presence of both bromine atoms and a trifluoromethyl group enhances the reactivity of the pyridine ring, allowing for diverse functionalization strategies. This characteristic is particularly advantageous in medicinal chemistry, where structural modifications can significantly influence pharmacological properties.

In the context of pharmaceutical research, 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine serves as a critical precursor for synthesizing a wide array of bioactive molecules. The bromomethyl group, for instance, can undergo nucleophilic substitution reactions to introduce various functional groups, while the trifluoromethyl moiety is known to improve metabolic stability and binding affinity in drug candidates. These attributes make it an indispensable tool in the chemist's arsenal.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at the remaining positions of the pyridine ring. Such transformations have led to the discovery of novel pharmacophores with potential therapeutic applications. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate lipophilicity and binding interactions with biological targets.

One notable application of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways and are often implicated in various diseases, including cancer. By leveraging the reactivity of this compound, researchers have been able to design inhibitors that target specific kinase domains with high selectivity. The introduction of fluorinated substituents has been shown to enhance the potency and duration of action of these inhibitors.

The agrochemical industry has also benefited from the use of this compound. Fluorinated pyridines are known to exhibit enhanced pesticidal properties due to their improved stability and bioavailability. 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine has been utilized in the synthesis of novel herbicides and fungicides that offer effective protection against crop-damaging pathogens while maintaining environmental safety.

From a synthetic chemistry perspective, the versatility of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine lies in its ability to undergo multiple transformations without significant degradation. This allows for iterative functionalization strategies, enabling chemists to construct complex molecular architectures with precision. The compound's compatibility with a wide range of reaction conditions further underscores its utility as a synthetic intermediate.

In conclusion, 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine (CAS No: 1227516-34-8) is a cornerstone molecule in modern chemical synthesis. Its unique structural features and reactivity make it an invaluable asset for pharmaceutical and agrochemical research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in discovering next-generation therapeutics and crop protection agents.

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